molecular formula C20H32O4 B12786980 ent-3S,16S,17-trihydroxy-kauran-2-one CAS No. 136025-64-4

ent-3S,16S,17-trihydroxy-kauran-2-one

Cat. No.: B12786980
CAS No.: 136025-64-4
M. Wt: 336.5 g/mol
InChI Key: PDTSXGBDZWSUTI-YFFOHKSQSA-N
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Description

Ent-3S,16S,17-trihydroxy-kauran-2-one is a diterpenoid compound with the molecular formula C20H32O4. It belongs to the class of kaurane diterpenes, which are known for their diverse biological activities. This compound is characterized by its three hydroxyl groups and a ketone functional group, making it a highly functionalized molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ent-3S,16S,17-trihydroxy-kauran-2-one typically involves the biotransformation of kaurane diterpenes. Fungal biotransformations are commonly employed to introduce hydroxyl groups at specific positions on the kaurane skeleton. For example, the biotransformation of ent-kaur-16-en-19-ol with the fungus Cunninghamella echinulata can yield ent-kauran-16β,19-diol and ent-kauran-16β,17,19-triol .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods and the use of genetically engineered microorganisms may offer potential routes for large-scale production in the future.

Chemical Reactions Analysis

Types of Reactions

Ent-3S,16S,17-trihydroxy-kauran-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional ketone or carboxylic acid groups.

    Reduction: Formation of this compound derivatives with secondary alcohol groups.

    Substitution: Formation of this compound ethers or esters.

Scientific Research Applications

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its role in plant metabolism and defense mechanisms.

    Medicine: Explored for its potential anti-inflammatory, anti-cancer, and antimicrobial properties.

Mechanism of Action

The mechanism of action of ent-3S,16S,17-trihydroxy-kauran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and ketone functional group allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biological processes, such as inflammation, cell proliferation, and microbial growth.

Comparison with Similar Compounds

Ent-3S,16S,17-trihydroxy-kauran-2-one can be compared with other kaurane diterpenes, such as ent-kaurane-3α,16β,17-triol. While both compounds share a similar kaurane skeleton, this compound is unique due to its specific hydroxylation pattern and the presence of a ketone group .

List of Similar Compounds

  • Ent-kaurane-3α,16β,17-triol
  • Ent-kauran-16β,19-diol
  • Ent-kauran-16β,17,19-triol

These compounds share structural similarities but differ in their functional groups and biological activities.

Properties

CAS No.

136025-64-4

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(1S,4S,6S,9S,10R,13R,14S)-6,14-dihydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-7-one

InChI

InChI=1S/C20H32O4/c1-17(2)14-6-7-19-8-12(20(24,10-19)11-21)4-5-15(19)18(14,3)9-13(22)16(17)23/h12,14-16,21,23-24H,4-11H2,1-3H3/t12-,14-,15+,16-,18-,19+,20-/m1/s1

InChI Key

PDTSXGBDZWSUTI-YFFOHKSQSA-N

Isomeric SMILES

C[C@@]12CC(=O)[C@H](C([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@@](C4)(CO)O)(C)C)O

Canonical SMILES

CC1(C2CCC34CC(CCC3C2(CC(=O)C1O)C)C(C4)(CO)O)C

Origin of Product

United States

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